molecular formula C12H9BrO3S B12065333 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid

Cat. No.: B12065333
M. Wt: 313.17 g/mol
InChI Key: XQTDBVMCRWTBHL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 3-Benzyloxybenzoic acid

Uniqueness

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid is unique due to the presence of the bromine atom and the thiophene ring, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H9BrO3S

Molecular Weight

313.17 g/mol

IUPAC Name

4-bromo-3-phenylmethoxythiophene-2-carboxylic acid

InChI

InChI=1S/C12H9BrO3S/c13-9-7-17-11(12(14)15)10(9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)

InChI Key

XQTDBVMCRWTBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2Br)C(=O)O

Origin of Product

United States

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